Ethyl 4-hydroxy-3,5-dinitrobenzoate
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Overview
Description
Ethyl 4-hydroxy-3,5-dinitrobenzoate is an organic compound with the molecular formula C9H8N2O7. It is a derivative of benzoic acid, characterized by the presence of both hydroxyl and nitro groups on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-hydroxy-3,5-dinitrobenzoate can be synthesized through the nitration of ethyl 4-hydroxybenzoate. The nitration process involves the reaction of ethyl 4-hydroxybenzoate with a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the rate of nitration and to prevent over-nitration .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization, are common in industrial production .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-hydroxy-3,5-dinitrobenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro groups can be reduced to amino groups under specific conditions.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions are used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ethyl 4-oxo-3,5-dinitrobenzoate.
Reduction: Formation of ethyl 4-hydroxy-3,5-diaminobenzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-hydroxy-3,5-dinitrobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties, particularly against fungal strains.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl 4-hydroxy-3,5-dinitrobenzoate involves its interaction with various molecular targets. The nitro groups are known to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress in microbial cells, leading to their death. Additionally, the compound can interfere with the synthesis of essential biomolecules, such as proteins and nucleic acids, by targeting specific enzymes and pathways .
Comparison with Similar Compounds
3,5-Dinitrobenzoic acid: Similar in structure but lacks the ethyl ester group.
Ethyl 3,5-dinitrobenzoate: Similar but lacks the hydroxyl group.
4-Hydroxy-3,5-dinitrobenzoic acid: Similar but lacks the ethyl ester group
Uniqueness: Ethyl 4-hydroxy-3,5-dinitrobenzoate is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research .
Properties
CAS No. |
19013-22-0 |
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Molecular Formula |
C9H8N2O7 |
Molecular Weight |
256.17 g/mol |
IUPAC Name |
ethyl 4-hydroxy-3,5-dinitrobenzoate |
InChI |
InChI=1S/C9H8N2O7/c1-2-18-9(13)5-3-6(10(14)15)8(12)7(4-5)11(16)17/h3-4,12H,2H2,1H3 |
InChI Key |
DXOYQQUEAJEPRA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-] |
Origin of Product |
United States |
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